(3-Morpholinopropyl)dithiocarbamic acid
Description
Properties
CAS No. |
72259-82-6 |
|---|---|
Molecular Formula |
C8H16N2OS2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
3-morpholin-4-ylpropylcarbamodithioic acid |
InChI |
InChI=1S/C8H16N2OS2/c12-8(13)9-2-1-3-10-4-6-11-7-5-10/h1-7H2,(H2,9,12,13) |
InChI Key |
ZEGKIMZVMGGNQI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=S)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Morpholinopropyl)dithiocarbamic acid typically involves the reaction of morpholine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{Morpholine} + \text{CS}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{Na}_2\text{S} ]
The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by acidification and subsequent extraction.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Morpholinopropyl)dithiocarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiuram disulfides.
Reduction: Reduction reactions can convert the dithiocarbamate group to a thiol group.
Substitution: The dithiocarbamate group can undergo nucleophilic substitution reactions with alkyl halides to form S-alkyl dithiocarbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides like methyl iodide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Thiuram disulfides.
Reduction: Thiol derivatives.
Substitution: S-alkyl dithiocarbamates.
Scientific Research Applications
(3-Morpholinopropyl)dithiocarbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to chelate metal ions and inhibit metalloproteases.
Industry: It is used in the vulcanization of rubber and as a stabilizer in the production of polymers.
Mechanism of Action
The mechanism of action of (3-Morpholinopropyl)dithiocarbamic acid involves its ability to chelate metal ions. The dithiocarbamate group forms strong bonds with metal ions, inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to various biological effects. The compound’s ability to form stable complexes with transition metals is key to its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Dithiocarbamates vary primarily in their substituents, which influence physicochemical and biological properties:
- Alkyl Chain Length: highlights aminoalkyldithiocarbamates (e.g., 7-aminoheptyl and 8-aminooctyl derivatives), where alkyl chain length correlates with radioprotective efficacy. Longer chains (e.g., 7-aminoheptyl) showed superior survival rates (40% at 30 days post-γ-irradiation) compared to shorter chains (7% for 2-aminoethyl) . The morpholinopropyl group, with a 3-carbon chain and cyclic amine, may balance lipophilicity and solubility, though direct data is lacking.
- Cyclic vs. Linear Amines: Morpholine’s electron-rich oxygen and rigid structure could alter electronic properties or binding interactions compared to linear amines (e.g., in sulforamate, ). Sulforamate’s methylsulfinyl-butyl chain enhances phase II enzyme induction (e.g., NAD(P)H:quinone oxidoreductase), suggesting substituent polarity and steric effects are critical for activity .
Data Tables
Table 1: Comparison of Dithiocarbamate Derivatives
Table 2: Substituent Effects on Properties
| Substituent Type | Example Compound | Impact on Properties |
|---|---|---|
| Long alkyl chains | 7-Aminoheptyl derivative | Enhanced radioprotection, higher lipophilicity |
| Cyclic amines (morpholine) | Hypothetical morpholinopropyl | Potential improved solubility and stability |
| Polar groups (sulfinyl) | Sulforamate | Increased enzyme induction via ARE activation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-Morpholinopropyl)dithiocarbamic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves reacting morpholine derivatives with carbon disulfide and amines under controlled pH and temperature. For example, protonated dithiocarbamic acid derivatives can be synthesized in superacidic media (e.g., HF/AsF₅ or HF/SbF₅) at low temperatures (-20°C) to stabilize intermediates . Alternative routes include esterification of intermediates (e.g., zinc N,N-dimethyldithiocarbamate) using coupling agents like DIAD and Ph₃P in THF, followed by hydrolysis . Optimization requires inert atmospheres and spectroscopic monitoring (e.g., IR/Raman) to track intermediate formation.
Q. How is this compound characterized spectroscopically, and what challenges arise in data interpretation?
- Methodological Answer : Low-temperature NMR (¹H, ¹³C) and vibrational spectroscopy (IR/Raman) are critical. For instance, the ν(C=S) stretching mode in protonated dithiocarbamates appears near 950–1000 cm⁻¹, but interionic interactions (e.g., [A₂NC(SA)₂(3HF)]⁺ models) complicate assignments. Isotopomer studies (e.g., D₂NC(SD)₂⁺AsF₆⁻) and quantum-chemical calculations (PBE1BPE/6-311G(3df,3pd)) help resolve ambiguities, though solvent effects may require empirical adjustments .
Q. What biological activities are associated with dithiocarbamic acid derivatives, and how are these evaluated?
- Methodological Answer : Dithiocarbamates exhibit antimicrobial and anticancer properties. Antimicrobial activity is assessed via MIC assays against bacterial/fungal strains, leveraging the thiocarbamate moiety’s metal-chelating ability . Anticancer potential is evaluated using cell viability assays (e.g., MTT on HepG2 cells), with IC₅₀ values (e.g., 0.5–1.0 µM for related compounds) linked to ROS generation and apoptosis induction . Structure-activity studies highlight the importance of the morpholinopropyl group for membrane permeability.
Advanced Research Questions
Q. How do iodine-mediated desulfurization pathways enable functionalization of dithiocarbamic acid derivatives?
- Methodological Answer : Molecular iodine oxidizes dithiocarbamate salts to isocyanates via desulfurization. Key steps include nucleophilic attack by iodide on the thiocarbonyl group, forming transient isothiocyanate intermediates, which rearrange to isocyanates. Solvent polarity (e.g., acetonitrile vs. THF) and stoichiometric iodine (1.2–2.0 eq.) critically influence reaction rates and byproduct formation .
Q. What computational strategies improve the prediction of vibrational spectra for protonated dithiocarbamates?
- Methodological Answer : Density functional theory (DFT) models (e.g., PBE1BPE/6-311G(3df,3pd)) often fail to replicate experimental spectra due to neglected interionic interactions. Including explicit solvent molecules (e.g., 3HF in [A₂NC(SA)₂(3HF)]⁺ models) and scaling factors (0.95–0.98) for harmonic frequencies improves agreement. Isotopic substitution (e.g., D₂NC(SD)₂⁺) further validates mode assignments .
Q. How can HPLC methods be optimized for purity analysis of this compound derivatives?
- Methodological Answer : Reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.08% TEA/TFA in water/acetonitrile) resolves polar byproducts. For acidic compounds, pH 8–8.5 mobile phases enhance peak symmetry. Detection at 254 nm and flow rates of 1–3 mL/min balance resolution and run time. Pre-column derivatization with thiol-specific probes (e.g., pyridyl disulfide) aids quantification .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound is hygroscopic and thermally labile. Storage under argon at -20°C in amber vials prevents oxidation and hydrolysis. Degradation is monitored via TGA (mass loss >100°C) and periodic NMR to detect thiourea byproducts. Lyophilization from anhydrous acetonitrile improves long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
